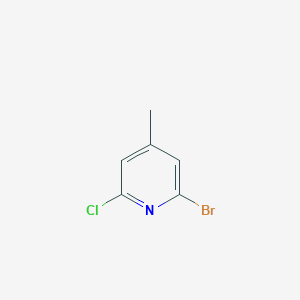

2-Bromo-6-chloro-4-methylpyridine

描述

Significance of Halogenated Pyridine (B92270) Derivatives in Organic Synthesis and Beyond

Halogenated pyridines are fundamental to the development of pharmaceuticals, agrochemicals, and advanced materials. researchgate.netnih.gov The carbon-halogen bond serves as a handle for a variety of chemical transformations, including cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.net These reactions are instrumental in the synthesis of numerous commercial products and drug candidates. chemrxiv.org

The position and nature of the halogen substituents on the pyridine ring dictate the regioselectivity of these transformations, allowing chemists to precisely control the assembly of target molecules. mountainscholar.org For instance, the presence of halogens can activate or deactivate specific positions on the pyridine ring towards nucleophilic or electrophilic attack. nih.gov This controlled reactivity is a cornerstone of modern synthetic strategy.

The inherent biological activity of many halogenated compounds further enhances their importance. Halogen atoms can improve a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. Consequently, halogenated pyridines are prevalent motifs in a vast number of bioactive molecules. chemrxiv.org

Overview of the Research Landscape for 2-Bromo-6-chloro-4-methylpyridine

This compound is a solid at room temperature with the molecular formula C₆H₄BrClN and a molecular weight of 206.47 g/mol . Its structure, featuring a bromine atom at the 2-position, a chlorine atom at the 6-position, and a methyl group at the 4-position of the pyridine ring, provides multiple reactive sites for synthetic elaboration.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₄BrClN |

| Molecular Weight | 206.47 g/mol |

| Physical Form | Solid |

| CAS Number | 157329-89-0 |

Research efforts have primarily focused on utilizing this compound as a key intermediate in the synthesis of more complex molecules. Its utility stems from the differential reactivity of the bromo and chloro substituents, which allows for selective functionalization at either the C2 or C6 position. This selective reactivity is a significant advantage in multistep synthetic sequences.

One common synthetic route to this compound involves the bromination of 2-chloro-4-methylpyridine. Alternatively, the chlorination of 2-bromo-4-methylpyridine (B133514) can also be employed. The resulting di-halogenated pyridine is a versatile precursor for introducing a variety of functional groups through cross-coupling reactions, such as the Suzuki and Negishi reactions. researchgate.netchemicalbook.com

The applications of this compound are diverse. It serves as a building block in the development of new anti-inflammatory and antimicrobial agents. chemimpex.com Furthermore, its derivatives are being explored for their potential in creating novel anti-cancer drugs. Beyond medicinal chemistry, this compound is also used in the formulation of agrochemicals, including herbicides and fungicides, and in material science for the creation of specialized polymers. chemimpex.com

| Field | Specific Application | Reference |

|---|---|---|

| Medicinal Chemistry | Intermediate for anti-inflammatory and antimicrobial agents | chemimpex.com |

| Medicinal Chemistry | Synthesis of novel anti-cancer compounds | |

| Agrochemicals | Formulation of herbicides and fungicides | chemimpex.com |

| Material Science | Creation of specialized polymers | chemimpex.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-bromo-6-chloro-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClN/c1-4-2-5(7)9-6(8)3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDCBQYZKWWAKCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60455810 | |

| Record name | 2-bromo-6-chloro-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157329-89-0 | |

| Record name | 2-bromo-6-chloro-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for 2 Bromo 6 Chloro 4 Methylpyridine and Its Precursors/derivatives

Established and Novel Synthetic Routes

The synthesis of 2-bromo-6-chloro-4-methylpyridine and related dihalopyridines can be approached through various established and emerging synthetic strategies. These methods often involve the direct halogenation of pyridine (B92270) precursors or the functionalization of pre-halogenated pyridines.

Classical methods for the synthesis of halopyridines often rely on electrophilic aromatic substitution reactions. However, the electron-deficient nature of the pyridine ring makes these reactions challenging, often requiring harsh conditions such as high temperatures and the use of strong Lewis or Brønsted acids. chemrxiv.org Regioselectivity can also be an issue, leading to mixtures of isomers. chemrxiv.org

A common precursor for the synthesis of 2,6-dihalogenated pyridines is 2,6-lutidine (2,6-dimethylpyridine). The synthesis of 2,6-lutidine itself can be achieved through various methods, including isolation from coal tar or through condensation reactions. orgsyn.org One established laboratory synthesis involves the reaction of ethyl acetoacetate with formaldehyde and ammonia. orgsyn.org The methyl groups of 2,6-lutidine can then be oxidized to carboxylic acids. For instance, oxidation with potassium permanganate (B83412) yields 2,6-pyridinedicarboxylic acid. google.com This dicarboxylic acid can then be converted to the corresponding dimethyl ester, which is subsequently reduced to 2,6-bis(hydroxymethyl)pyridine. google.com Chlorination of the diol, for example with thionyl chloride, affords 2,6-bis(chloromethyl)pyridine. google.com

The synthesis of 2-bromo-6-methylpyridine, a closely related precursor, can be achieved from 2-amino-6-methylpyridine through a Sandmeyer-type reaction. chemicalbook.com This involves diazotization of the amino group with sodium nitrite in the presence of hydrogen bromide and bromine, followed by decomposition of the diazonium salt to introduce the bromo substituent. chemicalbook.com

Another classical approach involves nucleophilic aromatic substitution (SNAr) on dihalopyridine precursors. For instance, starting from 2,6-dibromopyridine, selective amination can be achieved to produce compounds like 2-bromo-6-methylaminopyridine and 2,6-dimethylaminopyridine. georgiasouthern.edu

Recent advancements in halogenation techniques offer milder and more selective alternatives. For example, a two-step strategy involving the installation of a phosphonium salt at the 4-position of pyridines, followed by displacement with a halide nucleophile, has been developed for 4-selective halogenation. nih.gov While not directly applicable to the synthesis of 2,6-dihalo-4-methylpyridines, this highlights the ongoing development of more controlled halogenation methods.

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, offering efficient and selective methods for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are particularly valuable for the functionalization of halopyridines like this compound.

The Suzuki-Miyaura cross-coupling reaction, which involves the palladium-catalyzed reaction of an organoboron compound with an organic halide, is a powerful method for forming C-C bonds. mdpi.comacs.org In the context of dihalopyridines, the differential reactivity of the halogen atoms can be exploited to achieve regioselective coupling. Generally, the reactivity of halogens in Suzuki coupling follows the order I > Br > Cl. uvic.ca This allows for selective reaction at the more reactive halogen site.

For a molecule like this compound, the bromo group is expected to be more reactive than the chloro group in Suzuki couplings. This regioselectivity has been demonstrated in related systems. For example, the reaction of 9-benzyl-2,6-dichloropurine with one equivalent of phenylboronic acid selectively yields the 6-phenyl-substituted product. researchgate.netscispace.com Conversely, in 9-benzyl-6-chloro-2-iodopurine, the coupling occurs at the more reactive iodo-substituted position. scispace.com

The choice of catalyst, ligands, and reaction conditions can significantly influence the outcome and selectivity of Suzuki couplings. rsc.org For instance, in the coupling of 2,6-dichloronicotinic acid derivatives, the use of different palladium catalysts and ligands can direct the reaction to either the C2 or C6 position. rsc.org Ligand-free conditions have also been shown to enhance selectivity in some cases. nih.gov

Table 1: Examples of Suzuki Cross-Coupling Reactions with Dihalopyridines

| Dihalopyridine Substrate | Boronic Acid/Ester | Catalyst System | Product | Reference |

|---|---|---|---|---|

| 9-benzyl-2,6-dichloropurine | Phenylboronic acid (1 equiv.) | Not specified | 9-benzyl-2-chloro-6-phenylpurine | researchgate.netscispace.com |

| 9-benzyl-6-chloro-2-iodopurine | Phenylboronic acid (1 equiv.) | Not specified | 9-benzyl-6-chloro-2-phenylpurine | scispace.com |

| 2,6-dichloronicotinic acid methyl ester | Aryl boronic acid | Pd(PPh₃)₄ | Coupling at C6 | rsc.org |

| 2,6-dichloronicotinic acid methyl ester | Aryl boronic acid | [Pd(t-Bu₂Cl)₂Cl₂]₂ | Coupling at C2 | rsc.org |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. wikipedia.orgacsgcipr.org This reaction is a powerful tool for the synthesis of arylamines and has broad applications in medicinal chemistry. wikipedia.org Similar to Suzuki coupling, the regioselectivity of Buchwald-Hartwig amination on dihalopyridines is influenced by the nature of the halogen atoms.

The reaction is generally effective for a wide range of amines, including primary and secondary amines, and can be applied to various aryl and heteroaryl halides. acsgcipr.org The choice of palladium precursor, ligand, and base is crucial for the success of the reaction. acsgcipr.org For instance, a practical method for the amination of 2-bromopyridines with volatile amines has been developed using a palladium(II) acetate/1,3-bis(diphenylphosphino)propane (dppp) catalyst system in the presence of sodium tert-butoxide. researchgate.net

In the case of this compound, the greater reactivity of the C-Br bond compared to the C-Cl bond would be expected to favor amination at the 2-position. This allows for the selective introduction of an amino group, leaving the chloro substituent available for further transformations.

Table 2: Buchwald-Hartwig Amination of Bromopyridines

| Bromopyridine Substrate | Amine | Catalyst System | Product | Reference |

|---|---|---|---|---|

| 2-Bromopyridines | Volatile amines | Pd(OAc)₂/dppp, NaOtBu | 2-Aminopyridines | researchgate.net |

| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-diaminocyclohexane | [Pd₂(dba)₃]/(±)-BINAP, NaOtBu | N,N'-bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine | chemspider.com |

Oxidative addition of an organic halide to a low-valent transition metal complex is the initial and often rate-determining step in many cross-coupling catalytic cycles. uvic.cachemrxiv.org In the context of palladium catalysis, a Pd(0) species reacts with the organic halide (R-X) to form a Pd(II) complex (R-Pd-X). The ease of this oxidative addition step generally follows the trend I > Br > Cl > F for the halide. uvic.ca

This differential reactivity is fundamental to achieving regioselectivity in cross-coupling reactions of dihalopyridines. The C-Br bond in this compound will undergo oxidative addition to a Pd(0) catalyst much more readily than the C-Cl bond. This allows for selective functionalization at the 2-position via subsequent steps in the catalytic cycle, such as transmetalation (in Suzuki coupling) or deprotonation of the amine and coordination (in Buchwald-Hartwig amination), followed by reductive elimination to form the final product and regenerate the Pd(0) catalyst.

The mechanism of oxidative addition can vary depending on the halide. For 2-halopyridines, it has been shown that the mechanism can switch from a concerted pathway for iodo- and bromopyridines to an SNAr-type mechanism for chloropyridines. researchgate.net The choice of ligand on the palladium center also plays a critical role in modulating the reactivity and can influence which palladium species (e.g., monoligated or bisligated) is the active catalyst. uvic.ca

Understanding the reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones. The mechanisms of nucleophilic substitution on the pyridine ring and transition metal-catalyzed reactions have been the subject of extensive study.

Nucleophilic substitution on halopyridines can proceed through different mechanisms, including the addition-elimination (AE) and elimination-addition (EA) pathways. abertay.ac.uk For 2- and 4-halopyridines, the AE mechanism is generally favored due to the ability of the nitrogen atom to stabilize the intermediate Meisenheimer complex. abertay.ac.uk

In transition metal-catalyzed reactions, the mechanism typically involves a catalytic cycle consisting of oxidative addition, transmetalation (for Suzuki coupling) or amine coordination/deprotonation (for Buchwald-Hartwig amination), and reductive elimination. csbsju.edu As mentioned previously, the oxidative addition step is often rate-determining and its mechanism can be complex. chemrxiv.orgresearchgate.net Computational studies, such as Density Functional Theory (DFT) calculations, have been instrumental in elucidating the transition states and reaction pathways of these catalytic cycles. researchgate.net For instance, DFT studies have supported the change in mechanism from a concerted to an SNAr-type pathway for the oxidative addition of 2-halopyridines to palladium(0) as the halide is varied. researchgate.net

Transition Metal-Catalyzed Coupling Reactions

Precursor Synthesis and Derivatization Strategies

The creation of the target compound is contingent on the successful synthesis of key halogenated pyridine intermediates. These building blocks, such as chloromethylpyridines and bromopyridines, are synthesized through various established and novel chemical methods.

The synthesis of halogenated pyridines serves as the foundational step in producing more complex derivatives like this compound.

Chloromethylpyridines: The preparation of chloromethylpyridines can be achieved by the chlorination of picolines (methylpyridines) or their corresponding N-oxides. tandfonline.com A common route involves the treatment of a picoline-N-oxide with a chlorinating agent. For instance, 2-picoline-N-oxide reacts with phosphoryl chloride (POCl₃) in the presence of triethylamine to yield 2-chloromethylpyridine. wikipedia.orgresearchgate.net Alternative reagents like diphosgene or triphosgene can also be used, offering a mild and efficient method with high selectivity. tandfonline.com

Bromopyridines: Bromopyridines can be synthesized through several methods. Direct bromination of pyridine requires forced conditions. chempanda.com A more common and effective method is the diazotization of aminopyridines, known as the Sandmeyer reaction. orgsyn.org For example, 2-aminopyridine can be converted to 2-bromopyridine by treatment with sodium nitrite in the presence of hydrobromic acid and bromine. orgsyn.org This method has been shown to produce high yields of the desired brominated product. orgsyn.org

Grignard reagents are pivotal in the derivatization of halogenated pyridines. They can be used for metal-halogen exchange, enabling the introduction of various functional groups. A notable example is the use of isopropylmagnesium chloride lithium chloride complex, often referred to as "Turbo Grignard," in the synthesis of a precursor for 2-bromo-6-chloromethylpyridine. mdpi.com

In this methodology, 2,6-dibromopyridine undergoes a selective metal-halogen exchange with the isopropylmagnesium chloride lithium chloride complex. This step is followed by a reaction with an electrophile, such as paraformaldehyde, to introduce a hydroxymethyl group, yielding 2-bromo-6-hydroxymethylpyridine. mdpi.com This approach avoids the use of highly pyrophoric reagents like n-butyllithium, which require cryogenic temperatures. mdpi.com Grignard reagents are also widely used in coupling reactions with bromopyridines to form new carbon-carbon bonds, demonstrating their versatility in creating alkyl- and arylpyridines. organic-chemistry.orgresearchgate.net

Table 1: Synthesis of 2-bromo-6-hydroxymethylpyridine using a Grignard Reagent

| Starting Material | Reagent | Product | Key Advantage |

|---|

The conversion of a hydroxyl group to a chloride is a critical step in synthesizing chloromethylpyridines. Thionyl chloride (SOCl₂) is a conventional reagent for this transformation. mdpi.com However, it is a toxic chemical that can be challenging to handle. mdpi.com

An alternative and more manageable chlorinating agent is cyanuric chloride. mdpi.com Research has demonstrated the successful conversion of 2-bromo-6-hydroxymethylpyridine to 2-bromo-6-chloromethylpyridine using cyanuric chloride. This method provides a cleaner conversion and avoids the use of the more hazardous thionyl chloride. mdpi.com Other chlorinating agents used in pyridine chemistry include phosphoryl chloride (POCl₃), which is effective for converting hydroxypyridines to chloropyridines, often in solvent-free conditions for large-scale preparations. tandfonline.comnih.gov

Table 2: Comparison of Chlorinating Agents for Pyridine Alcohols

| Reagent | Substrate | Product | Observations |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) | 2-bromo-6-hydroxymethylpyridine | 2-bromo-6-chloromethylpyridine | Conventional method; involves hazardous and toxic chemicals. mdpi.com |

| Cyanuric Chloride | 2-bromo-6-hydroxymethylpyridine | 2-bromo-6-chloromethylpyridine | Milder, easier to handle alternative; provides good yields and clean conversion. mdpi.com |

The synthesis of this compound and its precursors can start from various substituted pyridines.

From 2-Aminopicoline: The Sandmeyer reaction is a classic method for converting an amino group on a pyridine ring to a halogen. For instance, 2-amino-6-methylpyridine (a positional isomer of the required 4-methyl precursor) can be efficiently converted into 2-bromo-6-methylpyridine. chemicalbook.com The process involves treating the aminopicoline with hydrogen bromide and bromine, followed by the addition of sodium nitrite to generate the diazonium salt, which then decomposes to the bromopyridine. chemicalbook.com A similar diazotization process is used to synthesize 2-bromopyridine from 2-aminopyridine. orgsyn.org

From 2,6-Dibromopyridine: This commercially available starting material is a versatile precursor. As previously mentioned, it can be selectively functionalized at one of the bromine-substituted positions. One strategy involves a copper-catalyzed coupling reaction with an amine to selectively prepare 2-bromo-6-substituent pyridines, leaving the second bromine available for further modification. google.com It can also be converted into 2,6-dialkylaminopyridines or mono-aminated 2-bromo-6-alkylaminopyridines by reacting with amines under high pressure and temperature. georgiasouthern.edu Furthermore, halogen exchange reactions can be performed, for example, by treating 2,6-dibromopyridine with potassium fluoride to produce 2-bromo-6-fluoropyridine. chemicalbook.com

From 2-Fluoro-4-methylpyridine: While direct conversion routes are less commonly documented, halogen exchange reactions are a viable strategy in pyridine chemistry. The synthesis of fluorinated pyridine derivatives is of significant interest, particularly in the agrochemical industry. agropages.com It is often more feasible to introduce fluorine onto a pyridine ring that already contains other halogens. For example, the conversion of 2,6-dibromopyridine to 2-bromo-6-fluoropyridine demonstrates that a bromo-group can be selectively replaced by a fluoro-group. chemicalbook.com This suggests that a similar strategy could potentially be applied to a suitably substituted fluoromethylpyridine to introduce other halogens.

Synthesis of Halogenated Pyridine Building Blocks (e.g., Chloromethylpyridines, Bromopyridines)

Optimization of Synthetic Efficiency and Selectivity

Maximizing the yield and purity of the final product is a key focus in synthetic chemistry. This involves the careful selection of reagents, catalysts, and reaction conditions.

Several strategies can be employed to enhance the yield of halogenated pyridine syntheses.

Reagent Selection: The choice of milder and more selective reagents, such as using cyanuric chloride instead of thionyl chloride, can lead to cleaner reactions with fewer side products, thus improving the isolated yield of the desired compound. mdpi.com

Reaction Conditions: The Sandmeyer reaction for converting aminopyridines to bromopyridines has been optimized to achieve very high yields. For example, the synthesis of 2-bromopyridine from 2-aminopyridine can reach yields of 86–92%. orgsyn.org Similarly, the conversion of 2-amino-6-picoline to 2-bromo-6-methylpyridine has been reported with a 95% yield by carefully controlling the temperature and addition rates of reagents. chemicalbook.com

Catalysis: In cross-coupling reactions, the choice of catalyst and ligand is crucial for achieving high selectivity and yield. For the selective amination of 2,6-dibromopyridine, copper catalysis has been shown to be effective. google.com

Process Optimization: For industrial-scale synthesis, process optimization is critical. For chlorination reactions using POCl₃, a solvent-free procedure using equimolar amounts of the reagent in a sealed reactor has been developed. This method is not only safer and more environmentally friendly but also gives high yields and simplifies the work-up process. nih.gov

Table 3: Summary of High-Yield Synthetic Methods for Halogenated Pyridines

| Reaction | Starting Material | Product | Reported Yield | Reference |

|---|---|---|---|---|

| Diazotization | 2-Aminopyridine | 2-Bromopyridine | 86-92% | orgsyn.org |

Regioselectivity and Stereoselectivity in Pyridine Derivatization

The control of regioselectivity—the specific position at which a chemical reaction occurs—is a paramount challenge in the synthesis of highly substituted pyridines. The pyridine ring's nitrogen atom deactivates the ring towards electrophilic substitution, directing incoming electrophiles primarily to the C3 (meta) position. Conversely, nucleophilic aromatic substitution (SNAr) is favored at the C2 (ortho) and C4 (para) positions, which are electron-deficient. The presence of existing substituents further complicates this landscape, as their electronic and steric properties can either reinforce or counteract the inherent reactivity of the pyridine ring.

In the context of this compound, the substitution pattern is a result of carefully chosen synthetic routes that exploit these electronic biases. For instance, the synthesis often starts from a pre-functionalized picoline (methylpyridine) derivative. The methyl group at C4 directs subsequent functionalization, while the halogen atoms at C2 and C6 are typically introduced via nucleophilic substitution or Sandmeyer-type reactions on aminopyridine precursors.

Recent advances have focused on dearomatization-rearomatization strategies to achieve specific substitution patterns that are otherwise difficult to access. For example, the catalytic and stereoselective synthesis of partially hydrogenated pyridines, such as dihydropyridines and pyridones, allows for the introduction of substituents with high stereochemical control. These intermediates can then be rearomatized to yield the desired polysubstituted pyridine. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high regio- and stereoselectivity. For instance, rhodium(III) catalysis in the synthesis of pyridines from oximes and alkynes has demonstrated that sterically different ligands can lead to complementary regioselectivity.

The following table summarizes various approaches to control selectivity in pyridine derivatization:

| Methodology | Type of Selectivity | Key Features | Reference Example |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Regioselective | Favored at electron-deficient C2 and C4 positions, especially with activating groups. | Reaction of 2,4-dichloroquinazoline precursors with amines selectively substitutes the C4 chlorine. |

| Directed ortho-Metalation (DoM) | Regioselective | A directing group (e.g., amide, methoxy) guides metalation to the adjacent ortho position. | Not directly cited, but a general strategy for pyridine functionalization. |

| Dearomatization-Rearomatization | Regio- and Stereoselective | Formation of non-aromatic intermediates (e.g., dihydropyridines) allows for controlled functionalization before re-aromatization. | Asymmetric dearomatization of pyridines to access chiral piperidines. |

| Catalytic C-H Functionalization | Regioselective | Transition metal catalysts enable direct functionalization of C-H bonds, with regioselectivity controlled by the catalyst and directing groups. | Iridium-catalyzed C-H borylation of diaryl(2-pyridyl)methanes. |

| Domino Reactions | Regioselective | A cascade of reactions builds the substituted pyridine ring from acyclic precursors in one pot. | Chemo- and regioselective assembly of polysubstituted pyridines from isocyanides, arynes, and terminal alkynes. |

Stereoselectivity becomes particularly relevant when chiral centers are introduced into the pyridine derivative. While this compound itself is achiral, its derivatives or precursors might be chiral. The enantioselective catalytic synthesis of chiral pyridines has been achieved through methods such as copper-catalyzed alkylation of alkenyl pyridines, which allows for the formation of a wide range of alkylated chiral pyridines with high enantioselectivity.

Avoidance of Heavy Metal Catalysts where Applicable

In recent years, the principles of green chemistry have driven the development of synthetic methods that minimize or eliminate the use of toxic and expensive heavy metal catalysts. While transition metals like palladium, rhodium, and copper are highly effective for cross-coupling and C-H activation reactions in pyridine synthesis, concerns about their environmental impact and potential for product contamination have spurred research into metal-free alternatives.

Several strategies have emerged for the metal-free synthesis of substituted pyridines. These often involve domino reactions, annulations, or oxidative cyclizations that build the pyridine ring from simpler, acyclic precursors. For example, an efficient, metal-free method for synthesizing substituted pyridines utilizes the reaction of aldehydes and ammonium acetate under air as the oxidant. This process involves C-H bond functionalization and C-C/C-N bond formation in a cascade sequence.

Another powerful metal-free approach is the [3+3] annulation between enamines and other three-carbon synthons. A facile synthesis of polysubstituted pyridines has been developed through the reaction of β-enaminonitriles and β,β-dichloromethyl peroxides under mild, metal-free conditions. This method demonstrates broad substrate scope and good functional group tolerance. Similarly, tandem reactions of 2-fluoropyridines can construct pyridyl pyridone and oxydipyridine derivatives without the need for transition metals.

The following table presents examples of metal-free methodologies for the synthesis of pyridine derivatives.

| Metal-Free Methodology | Reactants | Key Features | Reference |

|---|---|---|---|

| Oxidative Cyclization | Aldehydes and NH4OAc | Uses air as the oxidant under mild conditions; involves direct C-H functionalization. | |

| Domino Reaction | Primary enaminones/enaminoesters and aldehydes | Cascade generation of two C-C and one C-N bond promoted by TfOH. | |

| [3+3] Annulation | β-enaminonitriles and β,β-dichloromethyl peroxides | Operates under mild conditions with broad substrate scope and excellent functional group tolerance. | |

| Tandem Hydroxylation/Arylation | 2-Fluoropyridines | Constructs pyridyl pyridone and oxydipyridine derivatives under simple, transition-metal-free conditions. |

While these methods are generally applicable to the synthesis of the pyridine core, their direct application to produce this compound would require the use of appropriately substituted starting materials. The development of metal-free halogenation techniques for pyridines remains an active area of research to make the entire synthetic sequence for such compounds more sustainable.

Iii. Advanced Chemical Reactivity and Transformation Studies

Nucleophilic Substitution Reactions on the Pyridine (B92270) Scaffold

The presence of both bromine and chlorine atoms at the 2 and 6 positions of the pyridine ring makes 2-Bromo-6-chloro-4-methylpyridine amenable to sequential nucleophilic substitution reactions. The bromine atom is generally more reactive and can be displaced preferentially due to its lower bond dissociation energy compared to the chlorine atom. This differential reactivity allows for controlled, stepwise functionalization of the pyridine core.

For instance, reaction with sodium methoxide (B1231860) in methanol (B129727) at elevated temperatures (80°C) results in the selective substitution of the bromine atom, yielding 2-methoxy-6-chloro-4-methylpyridine while leaving the chloro group intact. To substitute the chlorine atom, harsher reaction conditions, such as higher temperatures or the use of stronger nucleophiles, are typically required. This tiered reactivity is a valuable tool for synthetic chemists, enabling the introduction of different nucleophiles at specific positions on the pyridine ring.

Electrophilic Aromatic Substitution Patterns

While pyridines are generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, the substituents on the this compound ring influence the position of electrophilic attack. The methyl group at the 4-position is an activating group and directs electrophiles to the ortho and para positions. However, the halogen atoms at the 2 and 6 positions are deactivating yet ortho-, para-directing.

The interplay of these electronic effects, coupled with the inherent reactivity of the pyridine ring, dictates the regioselectivity of electrophilic substitution reactions. For example, oxidation of the methyl group with a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) in an acidic aqueous solution leads to the formation of 2-bromo-6-chloro-isonicotinic acid, demonstrating a reaction at the methyl group rather than the aromatic ring itself.

Cross-Coupling Reactions and Ligand Design

Cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for such transformations. researchgate.net

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Stille couplings, are widely employed to functionalize halogenated pyridines. researchgate.netmdpi.com In the case of this compound, the differential reactivity of the C-Br and C-Cl bonds allows for selective coupling. The C-Br bond is more susceptible to oxidative addition to the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle. uwindsor.ca This enables the preferential coupling of a substituent at the 2-position.

For example, a Suzuki coupling with phenylboronic acid using a palladium catalyst can selectively produce 2-phenyl-6-chloro-4-methylpyridine in high yields. Similarly, Sonogashira coupling with terminal alkynes can introduce an alkynyl group at the 2-position. nih.gov Subsequent coupling at the 6-position would require more forcing conditions.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Partner | Catalyst System | Product | Yield |

| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-Phenyl-6-chloro-4-methylpyridine | High |

| Trimethylsilylethyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-(Trimethylsilylethynyl)-6-chloro-4-methylpyridine | Good |

| Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-(Phenylethynyl)-6-chloro-4-methylpyridine | Good |

This table is illustrative and based on typical reactivity patterns for similar substrates.

The efficiency and selectivity of cross-coupling reactions can be significantly influenced by the design of the phosphine (B1218219) ligands coordinated to the palladium center. Sterically hindered or "bulky" ligands can enhance the rate of reductive elimination, the final step in the catalytic cycle, and can also stabilize the active catalytic species. rsc.org For substrates that are sterically demanding, such as those with ortho-substituents, the use of bulky ligands is often crucial for achieving good yields. rsc.orgorganic-chemistry.org

In the context of this compound, while the methyl group is not exceptionally large, the presence of substituents on both sides of the nitrogen can create a sterically crowded environment. The use of ligands like those based on a carbazolyl-phosphine framework has been shown to be effective in promoting the amination of sterically hindered aryl chlorides. thieme-connect.de Such ligands could potentially improve the efficiency of cross-coupling reactions involving this dihalopyridine.

Halogen Dance Reactions and Halogen–Metal Exchange Processes

Halogen dance reactions are isomerization reactions where a halogen atom migrates to a different position on an aromatic or heteroaromatic ring. wikipedia.orgclockss.org This rearrangement is typically base-catalyzed and proceeds through a series of deprotonation and halogenation steps. wikipedia.org The driving force for this migration is thermodynamic stability. wikipedia.org In dihalopyridines, a halogen dance can lead to the formation of regioisomers that might be difficult to synthesize through other methods. researchgate.net The reaction is influenced by factors such as the choice of base, temperature, and solvent. wikipedia.org

Halogen–metal exchange is a fundamental reaction in organometallic chemistry where an organic halide is converted to an organometallic species. wikipedia.org This is commonly achieved using organolithium reagents like n-butyllithium or Grignard reagents. mdpi.comias.ac.in For this compound, a halogen-metal exchange can be performed selectively at the more reactive C-Br bond at low temperatures. tcnj.edu This generates a lithiated or magnesiated pyridine intermediate that can then be trapped with various electrophiles to introduce a wide range of functional groups. mdpi.com

Table 2: Comparison of Halogen Dance and Halogen-Metal Exchange

| Feature | Halogen Dance Reaction | Halogen-Metal Exchange |

| Primary Transformation | Isomerization of halogen position | Replacement of halogen with a metal |

| Key Reagent | Strong base (e.g., LDA) | Organometallic reagent (e.g., n-BuLi) |

| Intermediate | Lithiated or other metalated species | Organometallic species |

| Driving Force | Thermodynamics (formation of a more stable anion) | Formation of a more stable organometallic |

| Synthetic Utility | Access to otherwise inaccessible regioisomers | Introduction of a nucleophilic carbon for reaction with electrophiles |

Ring-Chain Isomerization Phenomena in Pyridine Derivatives

Ring-chain isomerization, also known as ring-chain tautomerism, is a process where a molecule can exist in equilibrium between an open-chain structure and a cyclic form. rsc.org In pyridine derivatives, this can occur when a substituent on the ring contains functional groups capable of intramolecular reaction with the pyridine nitrogen or another part of the molecule.

For example, a pyridine derivative with a side chain containing both a nucleophilic group and an electrophilic center could potentially undergo cyclization. An unprecedented isomerization of pyrazolopyrimidines to pyrazolopyridines has been reported to occur via an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closing) mechanism. nih.gov While this specific example does not directly involve this compound, it illustrates the principle of ring-chain isomerization in related heterocyclic systems. The presence of reactive halogen atoms on the pyridine ring of this compound could potentially be exploited in designing systems that undergo controlled ring-opening and closing reactions to form novel heterocyclic structures. The equilibrium between the open and closed forms can be influenced by factors such as solvent, temperature, and the nature of the substituents. rsc.org

Iv. Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has proven to be a powerful tool for studying the structural and electronic properties of pyridine (B92270) derivatives. bhu.ac.inresearchgate.net DFT calculations, particularly using the B3LYP method with various basis sets, are instrumental in determining molecular geometry, vibrational frequencies, and electronic characteristics. bhu.ac.innih.govnih.gov

Theoretical calculations of the molecular geometry of pyridine derivatives, determined through methods like DFT, have shown good agreement with experimental data. nih.govresearchgate.net For similar pyridine compounds, bond lengths and angles have been calculated. For instance, in a related pyridine derivative, C-C bond distances in the ring typically range from 1.383 to 1.431 Å. nih.gov

Vibrational spectral analysis using Fourier-transform Infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, supported by DFT calculations, allows for the assignment of fundamental vibrational modes. researchgate.netnih.govresearchgate.net In pyridine derivatives, C-C stretching vibrations are typically observed in the range of 1400 to 1650 cm⁻¹, while C-N stretching vibrations are found between 1382 and 1266 cm⁻¹. researchgate.net The influence of substituents like bromine and chlorine on the vibrational frequencies can be effectively studied. nih.gov

Table 1: Selected Calculated Bond Lengths and Angles for a Substituted Pyridine

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C1-C2 | 1.385 | - |

| C2-C3 | 1.386 | - |

| C3-C4 | 1.338 | - |

| C4-Br | 1.894 | - |

| C5-C6 | 1.378 | - |

| C1-N | 1.347 | - |

| C-C-N | - | 115.5 |

| C-C-C | - | 119.2 |

| C-C-Br | - | 125.3 |

| Note: Data is for 2-bromo-3-hydroxy-6-methyl pyridine and serves as an illustrative example of typical bond parameters in related structures as specific data for 2-bromo-6-chloro-4-methylpyridine was not available. researchgate.net |

Frontier Molecular Orbital (FMO) analysis, specifically focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical reactivity and kinetic stability of a molecule. malayajournal.org The HOMO acts as an electron donor, while the LUMO is an electron acceptor. malayajournal.org The energy gap between the HOMO and LUMO (ΔE) is a significant parameter; a smaller energy gap suggests higher chemical reactivity and lower kinetic stability. malayajournal.org This analysis helps in predicting sites susceptible to electrophilic and nucleophilic attacks. bhu.ac.innih.gov For a related compound, 2-bromo-3-hydroxy-6-methyl pyridine, the HOMO-LUMO energy gap was calculated to be 5.39512 eV. researchgate.net

Table 2: Frontier Molecular Orbital Energies for a Related Pyridine Derivative

| Orbital | Energy (a.u.) |

| HOMO | -0.24189 |

| LUMO | -0.04354 |

| Note: Data is for 2-bromo-3-hydroxy-6-methyl pyridine. researchgate.net |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.netresearchgate.netresearchgate.net The MEP map uses a color scale where red indicates regions of negative electrostatic potential (prone to electrophilic attack) and blue represents regions of positive electrostatic potential (prone to nucleophilic attack). researchgate.netresearchgate.net Green and yellow areas denote regions with near-zero or intermediate potentials, respectively. researchgate.net In substituted pyridines, the electronegative nitrogen atom and halogen substituents typically create regions of negative potential, while hydrogen atoms are associated with positive potential. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) analysis provides insights into the intramolecular charge transfer, hyperconjugative interactions, and delocalization of electron density within a molecule. nih.govorientjchem.org It examines the interactions between filled (donor) and vacant (acceptor) orbitals. nih.gov The stabilization energy E(2) associated with these interactions is a key indicator of the intensity of the interaction; a higher E(2) value signifies a more significant charge transfer. nih.govorientjchem.org This analysis is instrumental in understanding the stability and bonding characteristics of the molecule. nih.gov NBO analysis can also detail the hybridization of atomic orbitals. orientjchem.org

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate excited states and electronic transitions. mpg.dewikipedia.org It is a powerful method for calculating properties like UV-visible absorption spectra, excitation energies, and oscillator strengths. nih.govscience.gov The calculated electronic spectrum from TD-DFT can be compared with experimental data to understand the electronic transitions occurring within the molecule. nih.gov This method has been successfully applied to various pyridine derivatives to analyze their electronic properties. bhu.ac.innih.gov

Conformational Analysis Studies

Conformational analysis is essential for determining the most stable three-dimensional structure of a molecule. nih.govresearchgate.net By rotating different parts of the molecule around single bonds and calculating the potential energy for each conformation, the lowest energy (most stable) conformer can be identified. researchgate.net For molecules with substituents, like the methyl group in this compound, this analysis helps to understand the preferred spatial arrangement and its influence on the molecule's properties and reactivity. DFT calculations are a common method for performing conformational analysis. researchgate.net

Computational Modeling of Reaction Mechanisms

Computational modeling is a cornerstone of modern chemical research, enabling the elucidation of complex reaction mechanisms, the prediction of regioselectivity, and the rational design of synthetic routes. For substituted pyridines, computational methods, particularly Density Functional Theory (DFT), are frequently employed to map out potential energy surfaces, identify transition states, and calculate reaction barriers.

Studies on the functionalization of pyridine rings, for instance, have used computational modeling to understand regioselectivity. The C3-selective cyanation of pyridines has been investigated through a tandem process where a dihydropyridine (B1217469) intermediate, generated in situ, reacts with a cyano electrophile. researchgate.net Theoretical calculations in such studies help to rationalize why a particular position on the pyridine ring is favored for substitution by analyzing electronic and steric factors. researchgate.net

Similarly, computational studies have been crucial in developing new halogenation methods for pyridines. Research into the use of designed phosphine (B1218219) reagents for the 4-position halogenation of pyridines has utilized computational modeling to determine the reaction pathway. nih.gov These studies indicated that the carbon-halogen bond formation likely proceeds through an SNAr pathway, with the elimination of the phosphine group being the rate-determining step. nih.gov Such insights are vital for optimizing reaction conditions and expanding the scope of the methodology.

Furthermore, the synthesis of substituted pyridines through methods like the formal (3+3) cycloaddition of enamines with unsaturated aldehydes and ketones has been analyzed computationally. nih.gov These investigations help to understand the role of catalysts and reaction conditions by examining the energetics of different proposed mechanistic pathways. nih.gov For a molecule like this compound, computational modeling could be applied to predict its reactivity in various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, by modeling the oxidative addition and reductive elimination steps.

Table 1: Representative Computational Methods for Reaction Mechanism Analysis

| Computational Method | Application in Pyridine Chemistry | Typical Insights Gained |

|---|---|---|

| Density Functional Theory (DFT) | Calculating reaction pathways for substitution and cycloaddition reactions. researchgate.netrsc.org | Transition state geometries, activation energy barriers, reaction thermodynamics, and regioselectivity. |

| Ab initio methods | High-accuracy energy calculations for key intermediates and transition states. | Benchmarking DFT results and providing highly accurate energetic data. |

| Solvent Models (e.g., SMD, PCM) | Incorporating the effect of the solvent environment on reaction energetics. researchgate.net | More realistic prediction of reaction profiles in solution. |

Molecular Dynamics Simulations for Pyridine-Based Systems

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, offering a dynamic picture of molecular motion, conformational changes, and intermolecular interactions. For pyridine-based systems, MD simulations can be used to understand their behavior in different environments, such as in solution or at interfaces.

A particularly relevant application for a halogenated molecule like this compound is the study of halogen bonding. MD simulations have been successfully employed to investigate halogenated derivatives of biomolecules. nih.gov By using modified force fields that can accurately model the σ-hole—a region of positive electrostatic potential on the halogen atom—these simulations can capture the formation and dynamics of halogen bonds. nih.gov This approach allows for the detailed analysis of how halogen bonds contribute to the stability of supramolecular structures. nih.gov For this compound, MD simulations could predict its ability to form halogen bonds with other molecules, which is a key aspect of its potential use in crystal engineering and materials science.

MD simulations are also used to study the interaction of pyridine and its derivatives with surfaces. For example, the chemisorption of pyridine molecules on copper iodide surfaces has been investigated using a combination of MD simulations and DFT. rsc.org These studies reveal how pyridine molecules interact with the surface through a combination of noncovalent interactions, including Cu⋯N, Cu/I⋯π/π*, and hydrogen bonds. rsc.org Such simulations can provide an atomic-level understanding of surface phenomena, which is relevant for applications in catalysis and materials science.

X-ray Crystallography and Hirshfeld Surface Analysis for Solid-State Structure Elucidation

For halogenated heterocyclic compounds, common interactions include H···H, C···H/H···C, halogen···H/H···halogen, and π···π stacking interactions. nih.govwikipedia.org For instance, in a related compound, methyl 6-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate, Hirshfeld surface analysis revealed that the most significant contributions to the crystal packing are from H···H (34.2%), H···O/O···H (19.9%), H⋯Cl/Cl⋯H (12.8%), and H⋯C/C⋯H (10.3%) interactions. nih.gov The red spots on the dnorm surface, a normalized contact distance map, highlight the specific locations of short contacts like hydrogen bonds and halogen bonds. nih.gov For this compound, one would expect significant contributions from H···H, C···H, H···Cl, and potentially H···Br and Cl···Br contacts, which would be crucial in dictating its solid-state properties.

Table 2: Representative Intermolecular Contact Contributions from Hirshfeld Surface Analysis of Halogenated Heterocycles

| Interaction Type | Percentage Contribution (Example 1) nih.gov | Percentage Contribution (Example 2) nih.gov |

|---|---|---|

| H···H | 34.2% | 38.2% |

| H···O/O···H | 19.9% | - |

| H···Cl/Cl···H | 12.8% | 24.6% |

| H···C/C···H | 10.3% | 20.0% |

| C···C | 9.7% | - |

Note: The data presented is for illustrative purposes, based on related halogenated heterocyclic compounds, as specific data for this compound is not available.

V. Applications in Scientific Research and Advanced Materials

Role as a Versatile Chemical Building Block and Intermediate

2-Bromo-6-chloro-4-methylpyridine is primarily recognized for its function as a versatile intermediate and building block in organic synthesis. nih.gov Its halogenated pyridine (B92270) structure is key to its reactivity, allowing it to participate in a variety of chemical reactions. nih.gov The presence of both bromine and chlorine atoms enhances its utility, enabling it to undergo nucleophilic substitution and coupling reactions, such as Suzuki or Heck couplings, which are fundamental for constructing the carbon-carbon bonds found in complex organic molecules. nih.govnih.gov This reactivity makes it an invaluable reagent for researchers in organic synthesis and analytical chemistry, facilitating the creation of new chemical entities. sigmaaldrich.com Consequently, it is a crucial precursor in the production of pharmaceuticals, agrochemicals, and other fine chemicals. nih.gov

Medicinal Chemistry Research Applications

In the field of medicinal chemistry, this compound serves as a pivotal starting material for the synthesis of biologically active compounds. nih.gov Its structural characteristics are particularly useful in the design and synthesis of novel drug candidates, where it contributes to the development of molecules with potentially enhanced specificity and efficacy in targeting biological pathways. nih.gov The ability of the pyridine core to form stable complexes with metals further broadens its utility in drug design.

The compound is a key intermediate in the synthesis of a range of pharmaceuticals. It plays a significant role in the development of new therapeutic agents, including those with antimicrobial and anti-inflammatory properties. sigmaaldrich.com Research has employed this compound to create novel molecules aimed at treating various diseases.

One of the critical applications of pyridine derivatives is in the creation of kinase inhibitors, which are vital in treating inflammatory diseases. Inhibition of the p38α mitogen-activated protein (MAP) kinase is a key therapeutic strategy, as this enzyme regulates the production of pro-inflammatory cytokines. Halogenated pyridines, such as this compound, serve as essential starting scaffolds for the synthesis of these complex inhibitors. While many kinase blockers feature typical hinge binding motifs, DNA-encoded library technologies have successfully identified novel inhibitors with atypical structures that still bind effectively to the p38α active site. The development of new 1,2,4-triazole-based benzothiazole-2-amines as potent p38α MAP kinase inhibitors highlights the modular nature of synthesizing such compounds, where substituted pyridine-like cores are fundamental.

A study on these novel inhibitors demonstrated significant anti-inflammatory efficacy and potent p38α MAP kinase inhibition, with one compound showing an IC₅₀ value of 0.036 ± 0.12 μM, superior to the standard inhibitor SB203580 (IC₅₀ = 0.043 ± 0.27 μM).

p38α MAP Kinase Inhibition Data

| Compound | IC₅₀ (μM) |

|---|---|

| Compound 4f (Novel Inhibitor) | 0.036 ± 0.12 |

| SB203580 (Standard) | 0.043 ± 0.27 |

This compound is frequently used as an intermediate in the synthesis of novel anti-inflammatory agents. sigmaaldrich.com Furthermore, the broader class of pyridine derivatives is actively investigated for potential anti-cancer applications. Research indicates that derivatives can modulate signaling pathways involved in cancer progression and may influence cell cycle regulation and apoptosis in tumor cells. sigmaaldrich.com For instance, studies on pyrimidine (B1678525) derivatives, which are structurally related to pyridines, have shown that compounds bearing a chlorine substituent can exhibit significant cytotoxic activity against cancer cell lines and also display potent anti-inflammatory properties by inhibiting nitric oxide production and down-regulating COX-2 expression.

Pyridine Moiety in Drug Design and Discovery

The pyridine scaffold is a fundamental component in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast number of FDA-approved drugs. rsc.orgnih.gov Its nitrogen-containing heterocyclic structure is a key feature in over 7,000 existing drug molecules. rsc.org The pyridine ring is an isostere of benzene (B151609), but the nitrogen atom alters its physicochemical properties, often improving aqueous solubility, metabolic stability, and the ability to form hydrogen bonds, which are crucial for ligand-target interactions. nih.govnih.gov

Pyridine-based compounds are integral to drugs with a wide range of therapeutic applications, including antimicrobial, antiviral, anticancer, and anti-inflammatory agents. nih.gov The pyridine nucleus is found in natural alkaloids like nicotine (B1678760) and is a core component of coenzymes such as NAD/NADH, highlighting its biological significance. nih.govnih.gov Consequently, compounds like this compound are valuable intermediates for synthesizing new pharmaceutical agents, allowing researchers to create novel drug candidates with potentially enhanced efficacy and specificity. chemimpex.com

Structure–Activity Relationship (SAR) Studies of Pyridine-Based Compounds

Structure-activity relationship (SAR) is a critical concept in drug design, examining how the chemical structure of a compound influences its biological activity. mdpi.com For pyridine derivatives, SAR studies help identify which functional groups and structural modifications lead to enhanced therapeutic effects, such as antiproliferative activity against cancer cells. mdpi.com

Research has shown that the type, number, and position of substituents on the pyridine ring can dramatically alter a compound's efficacy. mdpi.com For example, in studies of antiproliferative pyridine derivatives, the addition of methoxy (B1213986) (O-CH₃) groups has been shown to increase activity, reflected in lower IC₅₀ values. mdpi.com Similarly, the presence and type of halogen atoms (e.g., Br, Cl, F) can significantly impact biological activity. mdpi.com The development of new drugs often involves synthesizing a library of related compounds to explore these relationships and optimize the lead molecule. researchgate.net The insights gained from SAR studies guide medicinal chemists in designing more potent and selective therapeutic agents. researchgate.net

Below is a table illustrating SAR findings for different pyridine derivatives against various cancer cell lines, as reported in the literature.

| Derivative Type | Cell Line | Key Structural Feature(s) | Observed Activity (IC₅₀) | Source |

| Indole-dione Derivative | Hela (Cervical Cancer) | 5-(pyridin-3-yl)-1H-indole-4,7-dione with N-alkyl side chain | 0.16 µM | ijpsonline.com |

| Steroidal Pyridine | PC-3 (Prostate Cancer) | Additional pyridine ring at the p-position | 1.55 µM | ijpsonline.com |

| Imidazo[1,2-a]pyridine | MGC-803 (Gastric Cancer) | Specific substitutions on the imidazopyridine core | 38 nM | nih.gov |

| Substituted Pyridine | DLA (Dalton Lymphoma) | Addition of OH groups and halogens (F, Cl) | 8-9 µM | mdpi.com |

This table is for illustrative purposes and synthesizes data from multiple research findings to demonstrate SAR principles.

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, such as a drug candidate binding to a protein target. amazonaws.com This method is instrumental in modern drug discovery for screening virtual libraries of compounds and understanding the molecular basis of ligand-target interactions. researchgate.netamazonaws.com

For pyridine-based compounds, molecular docking helps elucidate how the molecule fits into the binding site of a target protein, such as an enzyme or receptor. researchgate.net It can predict binding affinities and highlight key interactions like hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the complex. nih.gov By analyzing these interactions, researchers can rationalize the results of SAR studies and design new derivatives with improved binding characteristics. researchgate.net For instance, docking studies on pyridine derivatives have helped in the development of inhibitors for targets like kinases and topoisomerases, which are crucial in cancer therapy. ijpsonline.com

Agrochemical Research Applications

The utility of pyridine derivatives extends into the agrochemical sector. chemimpex.com Pyridine-containing pesticides are known for being highly efficient and having low toxicity, which aligns with modern requirements for environmentally compatible agricultural products. agropages.com Compounds such as this compound serve as important intermediates in the synthesis of agrochemicals, including herbicides and fungicides. chemimpex.com

Development of Agents against Pests and Plant Diseases

This compound is specifically utilized as a building block in the development of agents designed to protect crops. chemimpex.com Its halogenated structure enhances its reactivity, making it suitable for creating complex molecules with pesticidal or fungicidal properties. chemimpex.comchemimpex.com The broader class of methylpyridine derivatives is crucial for producing fourth-generation pesticides, which are valued for their efficacy and improved environmental profiles compared to older classes of agrochemicals. agropages.com

Materials Science Applications

In addition to its roles in life sciences, this compound and related compounds have applications in materials science. chemimpex.com They are used in the creation of specialized polymers and other materials where enhanced thermal stability and chemical resistance are desired. chemimpex.com The functionalization of pyridine ligands can lead to significant changes in the physicochemical properties of coordination compounds, making them useful as precatalysts in important chemical reactions like Suzuki-Miyaura and Heck cross-coupling. acs.org

Immobilization of Biomimetic Metal Ion Chelates on Functionalized Surfaces

A specific application in materials science involves using pyridine derivatives as linkers to immobilize metal complexes. A bromo-substituted chloromethylpyridine precursor has been synthesized for the purpose of immobilizing biomimetic transition metal ions onto functionalized carbon surfaces. mdpi.com This process allows for the creation of materials with tailored catalytic or electronic properties by anchoring metal ion chelates to a solid support, which can be useful in catalysis and sensor development. mdpi.com

Exploration in Optoelectronic Materials (e.g., Dyes)

This compound is recognized as a versatile chemical intermediate employed in the synthesis of a variety of more complex molecules. Its applications extend to the production of agrochemicals, pharmaceuticals, and materials for the dyestuff field. The presence of reactive bromo and chloro substituents makes it a suitable building block for creating larger, functionalized molecules through various cross-coupling reactions.

While its role as a precursor in the synthesis of dyes is noted, specific, in-depth research detailing the direct integration or performance of this compound itself as a functional component within optoelectronic materials like organic light-emitting diodes (OLEDs) or dye-sensitized solar cells (DSSCs) is not extensively documented in publicly available scientific literature. The development of such materials often relies on molecules with specific electronic and photophysical properties, and substituted pyridines can form the core of such structures. However, the direct application and performance metrics of this compound in this advanced technological sector remain a subject for future research exploration.

Catalysis and Ligand Development

The field of catalysis frequently utilizes pyridine-based molecules as ligands that can coordinate with transition metals to form stable and effective catalysts. The electronic properties and reactivity of these catalysts can be finely tuned by altering the substituents on the pyridine ring. This compound, with its distinct substitution pattern, serves as a valuable precursor for creating specialized ligands for such catalytic systems.

Pyridine and its derivatives are fundamental in coordination chemistry and are widely employed as ligands in homogeneous catalysis. The nitrogen atom's lone pair of electrons allows it to act as a Lewis base, coordinating with a variety of transition metals. This coordination is central to the function of numerous catalysts used in important chemical transformations. The substituents on the pyridine ring play a critical role in modulating the electronic and steric properties of the resulting metal complex, thereby influencing its catalytic activity, stability, and selectivity.

A specific application of this compound is in the synthesis of bridging ligands for supramolecular photocatalysts. For instance, it has been used as a starting material in the multi-step synthesis of a bridging ligand for a dinuclear ruthenium complex designed for the photocatalytic reduction of carbon dioxide (CO₂). In this context, the this compound is used to construct a terpyridine-like structure that connects a photosensitizer unit to a catalytic unit within the larger supramolecular assembly. The resulting complex demonstrates how tailored ligands, derived from precursors like this compound, can be used to create sophisticated catalysts for challenging chemical reactions.

Interactive Data Table: Synthesis of a Ligand from this compound for Photocatalysis

| Step | Reactant(s) | Key Reagents/Conditions | Product | Purpose |

| 1 | This compound | Stille coupling conditions | Intermediate terpyridine precursor | To build the core structure of the bridging ligand. |

| 2 | Intermediate terpyridine precursor | Further coupling reactions | Final bridging ligand | To create the complete ligand capable of linking two metal centers. |

| 3 | Final bridging ligand | Ru(II) precursors | Ru(II) supramolecular photocatalyst | To assemble the final catalyst for CO₂ reduction. |

Vi. Analytical Characterization Techniques for Research Materials

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. For 2-Bromo-6-chloro-4-methylpyridine, both ¹H and ¹³C NMR are employed to map out the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts (δ) are influenced by the electronic effects of the bromine, chlorine, and nitrogen atoms in the pyridine (B92270) ring. The methyl group protons would appear as a singlet, while the two aromatic protons would each appear as a singlet as well, due to the lack of adjacent protons for coupling.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number and electronic environment of the carbon atoms in the molecule. For this compound, six distinct signals are anticipated, corresponding to the five carbon atoms in the pyridine ring and the one carbon of the methyl group. The positions of the halogen atoms and the methyl group on the pyridine ring result in a unique set of chemical shifts for each carbon atom.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~2.4 | Singlet | -CH₃ |

| ¹H | ~7.3 | Singlet | H-3 or H-5 |

| ¹H | ~7.5 | Singlet | H-3 or H-5 |

| ¹³C | ~20 | Quartet | -CH₃ |

| ¹³C | ~125 | Doublet | C-3 or C-5 |

| ¹³C | ~128 | Doublet | C-3 or C-5 |

| ¹³C | ~145 | Singlet | C-2 |

| ¹³C | ~150 | Singlet | C-4 |

| ¹³C | ~155 | Singlet | C-6 |

Note: The predicted values are based on general principles of NMR spectroscopy and comparison with similar structures. Actual experimental values may vary.

Mass Spectrometry (MS), including Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. When coupled with Gas Chromatography (GC-MS), it also allows for the separation and identification of components in a mixture.

For this compound, the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in approximately a 3:1 ratio). This results in a cluster of peaks for the molecular ion. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy.

GC-MS analysis is a suitable method to assess the purity of this compound and to identify any byproducts from its synthesis. For instance, in the analysis of a related compound, 2-bromo-6-chloromethylpyridine, GC-MS was used to monitor the conversion and identify potential side products. mdpi.com

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (relative to ⁷⁹Br and ³⁵Cl) | Expected Isotopic Pattern |

| [M]⁺ | 205 | Presence of M, M+2, M+4 peaks due to Br and Cl isotopes |

| [M-CH₃]⁺ | 190 | Fragmentation ion |

| [M-Cl]⁺ | 170 | Fragmentation ion |

| [M-Br]⁺ | 126 | Fragmentation ion |

Note: The m/z values are nominal masses. The isotopic pattern is a key identifier.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would show characteristic absorption bands for the aromatic C-H stretching, C=C and C=N bond vibrations of the pyridine ring, and the C-Br and C-Cl stretching vibrations.

Table 3: Expected FT-IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| Aromatic C-H | 3000-3100 | Stretching |

| Methyl C-H | 2850-2960 | Stretching |

| C=C and C=N (Pyridine ring) | 1400-1600 | Stretching |

| C-Cl | 600-800 | Stretching |

| C-Br | 500-600 | Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The pyridine ring in this compound is the primary chromophore. The absorption maxima (λmax) in the UV-Vis spectrum are indicative of the π → π* and n → π* transitions. The substitution pattern on the pyridine ring, including the halogens and the methyl group, will influence the exact positions and intensities of these absorption bands.

While specific experimental UV-Vis data for this compound is not detailed in the searched literature, related pyridine derivatives are known to exhibit characteristic absorptions in the UV region. sharif.edu

常见问题

Q. What are the optimized synthetic routes for 2-bromo-6-chloro-4-methylpyridine, and how can reaction yields be maximized?

A two-step halogenation approach is commonly employed. First, chlorination of 4-methylpyridine using POCl₃ or SOCl₂ under reflux yields 4-methyl-2,6-dichloropyridine. Subsequent regioselective bromination at the 2-position can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) at 80–100°C . Monitoring via thin-layer chromatography (TLC) and optimizing stoichiometric ratios (e.g., 1:1.2 substrate-to-NBS) can improve yields (>75%).

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

A multi-technique approach is recommended:

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., CDCl₃) and compare with computed chemical shifts (DFT/B3LYP/6-311+G(d,p)) .

- X-ray crystallography : Resolve the crystal structure using SHELX for refinement and ORTEP-III for visualization .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Q. How can impurities in this compound be removed during purification?

Gradient column chromatography (silica gel, hexane/ethyl acetate) effectively separates byproducts. For thermally stable impurities, recrystallization in ethanol/water (7:3 v/v) at −20°C enhances purity (>98%). Analytical HPLC (C18 column, acetonitrile/water mobile phase) validates purity .

Advanced Research Questions

Q. What governs the regioselectivity of halogenation in this compound derivatives?

Regioselectivity is influenced by electronic and steric factors. Density functional theory (DFT) calculations (e.g., B3LYP/def2-TZVP) reveal higher Fukui electrophilicity indices at the 2-position due to electron-withdrawing chlorine at C6. Transition-state modeling (NEB method) confirms lower activation barriers for bromination at C2 . Experimental validation via competitive reactions with isotopic labeling (²H/¹³C) can further resolve mechanistic pathways .

Q. How does this compound degrade under varying pH and temperature conditions?

Conduct accelerated stability studies:

- Thermal stability : Heat samples (50–150°C) and monitor decomposition via TGA-DSC.

- pH sensitivity : Incubate in buffered solutions (pH 2–12) and quantify degradation products using LC-MS.

- Light exposure : UV-Vis spectroscopy tracks photooxidation products (λ = 254 nm). Evidence suggests decomposition above 100°C or pH >10 due to C-Br bond hydrolysis .

Q. Which computational models best predict the electronic properties of this compound?

Hybrid functionals (e.g., B3LYP or M06-2X) with dispersion corrections (GD3BJ) accurately model frontier orbitals (HOMO-LUMO gaps) and electrostatic potential maps. Basis sets like 6-311++G(d,p) are recommended for halogenated systems. Compare results with experimental UV-Vis spectra (TD-DFT) to validate excitation energies .

Q. How can contradictory literature data on reaction intermediates be resolved?

Reproduce experiments under standardized conditions (e.g., inert atmosphere, controlled humidity). Use in-situ FTIR or Raman spectroscopy to detect transient intermediates. For conflicting crystallographic data, re-refine structures using SHELXL with Hirshfeld surface analysis to identify packing discrepancies .

Q. What analytical strategies identify byproducts in cross-coupling reactions involving this compound?

Combine GC-MS (for volatile byproducts) and MALDI-TOF (for non-volatiles). For Suzuki-Miyaura couplings, monitor Pd-catalyzed debromination byproducts (e.g., 6-chloro-4-methylpyridine) using ¹⁹F NMR if fluorinated reagents are employed .

Q. How can isotope-labeled analogs of this compound be synthesized for mechanistic studies?

Substitute ⁸¹Br via halogen exchange with Na⁸¹Br in DMF at 120°C. For ¹³C labeling, use ¹³C-enriched methyl precursors (e.g., ¹³CH₃I) during pyridine ring synthesis. Confirm isotopic incorporation via HRMS and isotope-ratio mass spectrometry .

Q. What solvent systems optimize the reactivity of this compound in nucleophilic substitutions?

Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of reactants. For SNAr reactions, add crown ethers (18-crown-6) to stabilize intermediates in THF. Solvent dielectric constants (ε) >20 are optimal for charge-separated transition states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。